molecular formula C22H19ClN2O5 B11521327 (5E)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11521327
M. Wt: 426.8 g/mol
InChI Key: VIONZTCQPCRUDV-GZTJUZNOSA-N
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Description

The compound (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, methoxy groups, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the core diazinane trione structureThe final step often involves the formation of the methylidene bridge under specific conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

(5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane trione derivatives and molecules with chlorophenyl and methoxy groups. Examples include:

Uniqueness

What sets (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C22H19ClN2O5

Molecular Weight

426.8 g/mol

IUPAC Name

(5E)-5-[[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H19ClN2O5/c1-3-10-25-21(27)17(20(26)24-22(25)28)11-15-6-9-18(29-2)19(12-15)30-13-14-4-7-16(23)8-5-14/h3-9,11-12H,1,10,13H2,2H3,(H,24,26,28)/b17-11+

InChI Key

VIONZTCQPCRUDV-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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